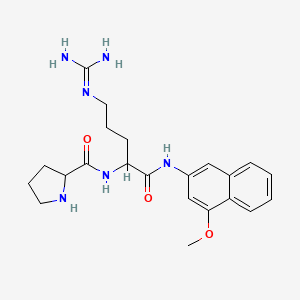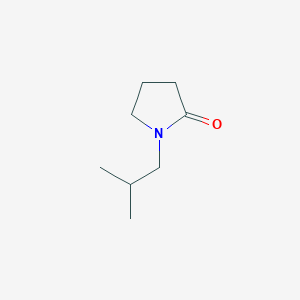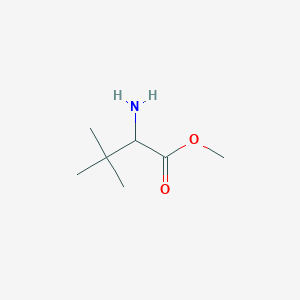
Clorhidrato de 2,6-dimetil-4-(pirrolidin-1-ilmetil)fenol
Descripción general
Descripción
“2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is a chemical compound with the formula C13H20ClNO . It’s offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The molecular weight of “2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride” is 241.76 .Aplicaciones Científicas De Investigación
Química Medicinal: Mejora del Espacio Farmacofórico
El anillo pirrolidínico en este compuesto es un andamiaje versátil que permite la exploración eficiente del espacio farmacoforico debido a su hibridación sp3. Esta característica estructural contribuye a la estereoquímica de la molécula e incrementa la cobertura tridimensional, lo cual es crucial para el desarrollo de nuevos fármacos con actividad selectiva al blanco .
Actividad Biológica: Factores Estéricos y SAR
La no planaridad del anillo pirrolidínico, conocida como "pseudorrotación", influye en la actividad biológica del compuesto. Los estudios de relación estructura-actividad (SAR) de los derivados de este compuesto pueden conducir al descubrimiento de nuevas moléculas biológicamente activas con posibles aplicaciones terapéuticas .
Diseño de Fármacos: Unión Enantioselectiva
La estereogenicidad de los carbonos en el anillo pirrolidínico significa que los diferentes estereoisómeros y orientaciones espaciales de los sustituyentes pueden resultar en perfiles biológicos variados. Esto se debe a los diferentes modos de unión a proteínas enantioselectivas, lo cual es una consideración significativa en el diseño de fármacos .
Agentes Antituberculosos
Los compuestos con el anillo pirrolidínico se han investigado por su potencial como agentes antituberculosos. El diseño y la síntesis de derivados han mostrado actividad significativa contra Mycobacterium tuberculosis, lo que indica la promesa de este compuesto en el tratamiento de la tuberculosis .
Aplicaciones Industriales: Síntesis Personalizada
La estructura del compuesto permite la síntesis personalizada a granel y la adquisición, lo cual es esencial para aplicaciones industriales que requieren grandes cantidades de entidades químicas específicas .
Aplicaciones Terapéuticas: Desarrollo de Análogos
El compuesto sirve como punto de partida para el desarrollo de análogos con mayor actividad antituberculosa. Al modificar el anillo pirrolidínico, los químicos pueden crear nuevos compuestos que pueden exhibir una mejor eficacia contra diversas cepas bacterianas .
Optimización ADME/Tox
La introducción del anillo pirrolidínico en las moléculas de fármacos puede ser una elección estratégica para modificar los parámetros fisicoquímicos y lograr mejores resultados ADME/Tox (absorción, distribución, metabolismo, excreción y toxicología) para los candidatos a fármacos .
Diversidad Estructural en las Moléculas de Fármacos
La naturaleza saturada del anillo pirrolidínico permite una mayor diversidad estructural en las moléculas de fármacos. Esta diversidad es beneficiosa para los químicos medicinales al crear una amplia gama de compuestos estructuralmente diversos para la selección en programas de descubrimiento de fármacos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, leading to different biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways, leading to different downstream effects .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities, which can lead to different molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of compounds, especially those with a pyrrolidine ring .
Análisis Bioquímico
Biochemical Properties
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.
Cellular Effects
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s structure allows it to form stable complexes with target proteins, leading to changes in their activity and function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have observed changes in cellular behavior over extended periods of exposure to the compound .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to changes in overall cellular function. Its interactions with specific enzymes can modulate their activity, leading to alterations in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2,6-Dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Its activity and function can be affected by its localization, as different cellular environments can modulate its interactions with biomolecules .
Propiedades
IUPAC Name |
2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-7-12(8-11(2)13(10)15)9-14-5-3-4-6-14;/h7-8,15H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVORQMUWFUIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379001 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218796-04-4 | |
| Record name | 2,6-dimethyl-4-(pyrrolidin-1-ylmethyl)phenol Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


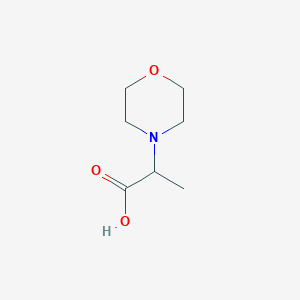
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
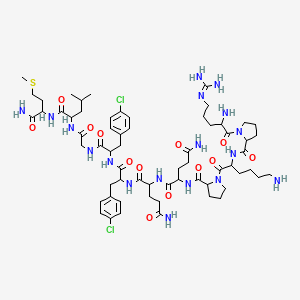
![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)
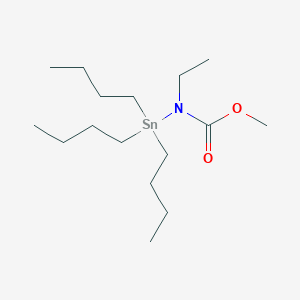

![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)
